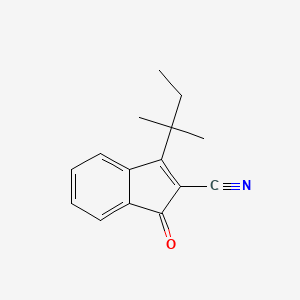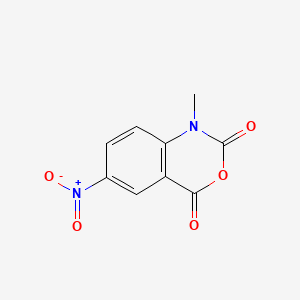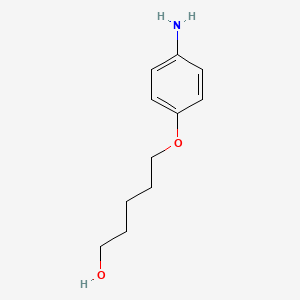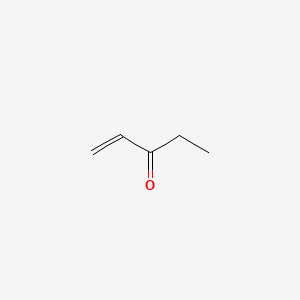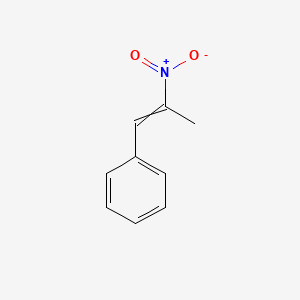
2'-Adenylic acid
Overview
Description
AMP 2’-phosphate, also known as adenosine monophosphate 2’-phosphate, is a nucleotide derivative. It consists of a phosphate group attached to the 2’ position of the ribose sugar in adenosine monophosphate. This compound plays a crucial role in various biochemical processes, including cellular energy transfer and signal transduction.
Mechanism of Action
Target of Action
2’-Adenylic acid, also known as Adenosine-2’-Monophosphate, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety . It primarily targets T-cells and natural killer cells in the immune system . These cells play a crucial role in immune response, with T-cells responsible for cell-mediated immunity and natural killer cells involved in the destruction of virus-infected cells and tumor cells .
Mode of Action
Adenosine-2’-Monophosphate interacts with its targets by affecting a number of immune functions. It reverses malnutrition and starvation-induced immunosuppression, enhances T-cell maturation and function, improves natural killer cell activity, and helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
Adenosine-2’-Monophosphate plays an important role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and it allosterically activates enzymes such as myophosphorylase-b . It is also a component in the synthesis of RNA . When RNA is broken down by living systems, nucleoside monophosphates, including adenosine monophosphate, are formed .
Result of Action
The action of Adenosine-2’-Monophosphate results in the enhancement of immune activity. It boosts immune response by reversing malnutrition and starvation-induced immunosuppression, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to infectious agents .
Biochemical Analysis
Biochemical Properties
2’-Adenylic acid plays a crucial role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and it can allosterically activate enzymes such as myophosphorylase-b . It is also a component in the synthesis of RNA .
Cellular Effects
2’-Adenylic acid influences cell function by being interconverted to ATP and ADP, which are key molecules in cellular energy transfer . It also plays a role in the activation of certain enzymes, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of 2’-Adenylic acid involves its conversion to ATP and ADP. This conversion is crucial for many biochemical reactions within the cell . It can also be converted into inosine monophosphate by the enzyme myoadenylate deaminase, freeing an ammonia group .
Temporal Effects in Laboratory Settings
It is known that it can be produced from ADP when the ATP reservoir in the cell is low .
Metabolic Pathways
2’-Adenylic acid is involved in several metabolic pathways. It can be regenerated to ATP as follows: AMP + ATP → 2 ADP, and then ADP + P i → ATP . This step is most often performed in aerobes by the ATP synthase during oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMP 2’-phosphate can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of adenosine monophosphate using specific kinases or chemical reagents. The reaction conditions typically include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of magnesium ions to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of AMP 2’-phosphate often employs biotechnological methods, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under controlled conditions, ensuring optimal growth and production rates. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
AMP 2’-phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be further phosphorylated to form adenosine diphosphate or adenosine triphosphate.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to adenosine monophosphate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphatases: Enzymes that catalyze the hydrolysis and dephosphorylation reactions.
Kinases: Enzymes that facilitate the phosphorylation process.
Buffer Solutions: To maintain the optimal pH for enzymatic activity.
Major Products Formed
The major products formed from these reactions include adenosine, adenosine diphosphate, adenosine triphosphate, and inorganic phosphate .
Scientific Research Applications
AMP 2’-phosphate has a wide range of applications in scientific research, including:
Biochemistry: It is used to study enzyme kinetics and mechanisms, particularly those involving phosphorylation and dephosphorylation reactions.
Molecular Biology: The compound is employed in the synthesis of nucleic acids and as a substrate in various biochemical assays.
Medicine: AMP 2’-phosphate is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential treatment for certain metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Adenosine Monophosphate: Similar in structure but lacks the phosphate group at the 2’ position.
Adenosine Diphosphate: Contains two phosphate groups and plays a more direct role in energy transfer.
Adenosine Triphosphate: Contains three phosphate groups and is the primary energy carrier in cells.
Uniqueness
AMP 2’-phosphate is unique due to its specific phosphorylation at the 2’ position, which imparts distinct biochemical properties and functions. This unique structure allows it to participate in specific signaling pathways and regulatory mechanisms that are not accessible to other nucleotides .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926554 | |
| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-49-4 | |
| Record name | Adenosine 2′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Adenylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 2'-phosphate hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE 2'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W907528R6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







